Cannabigerol
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-5-6-7-11-18-14-20(22)19(21(23)15-18)13-12-17(4)10-8-9-16(2)3/h9,12,14-15,22-23H,5-8,10-11,13H2,1-4H3/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXACEHWTBCFNSA-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701014168 | |
| Record name | Cannabigerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25654-31-3, 2808-33-5 | |
| Record name | Cannabigerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25654-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cannabigerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025654313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cannabigerol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14734 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cannabigerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701014168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cannabigerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-pentylbenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CANNABIGEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1K406072N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biosynthesis and Production Pathways of Cannabigerol
Genetic Regulation of Cannabigerol Accumulation in Cannabis sativa L.
Molecular Mechanisms of Synthase Activity Regulation
The biosynthesis of this compound (CBG) is intrinsically linked to the production of its acidic precursor, cannabigerolic acid (CBGA), which is the central substrate for the enzymes that produce other major cannabinoids. nih.govnih.gov The regulation of these synthases is a critical determinant of the final cannabinoid profile in the Cannabis sativa plant and in engineered systems. This regulation occurs at multiple levels, including genetic variation, enzymatic kinetics, and environmental influences.
Genetic and Structural Regulation: The enzymes responsible for converting CBGA into other cannabinoids, such as tetrahydrocannabinolic acid (THCA) synthase and cannabidiolic acid (CBDA) synthase, are key points of regulation. These enzymes, which belong to the berberine (B55584) bridge enzyme (BBE) domain family, determine the fate of the CBGA pool. mdpi.comregulations.gov Genetic variations within the genes encoding these synthases are a primary factor in cannabinoid profile dominance. For instance, a single nucleotide polymorphism (SNP) in the THCA synthase gene can lead to a non-functional or "null" enzyme. mdpi.com In plants homozygous for this null allele, the conversion of CBGA to THCA is blocked, resulting in the accumulation of CBGA, making it the dominant cannabinoid. mdpi.com
Structural studies and mutational analyses have identified specific amino acid residues that are critical for synthase activity and product specificity. In THCA synthase, residues such as H114, C176, H292, Y417, E442, and Y484 have been shown to be crucial for substrate binding, stabilization, and the catalytic mechanism. regulations.gov Substitution of these residues can severely decrease or completely abolish enzyme activity. regulations.gov For example, the FAD cofactor is bi-covalently bound to H114 and C176, and mutating these sites renders the enzyme inactive. regulations.gov Similarly, a substitution at position S355N has been identified in CBGA-dominant cultivars and is hypothesized to inactivate the THCA synthase, leading to CBGA accumulation. biorxiv.org
Biochemical and Environmental Regulation: The catalytic activity of cannabinoid synthases is highly sensitive to environmental and biochemical conditions.
pH: The pH of the reaction environment significantly influences the product specificity of THCA synthase. biorxiv.org Acidic conditions (pH 4.0-5.5) favor the production of THCA, while neutral pH levels (6.5-7.5) lead to a higher proportion of cannabichromenic acid (CBCA). regulations.govbiorxiv.org In contrast, CBDA synthase activity diminishes at a pH above 6.5. regulations.gov
Temperature: CBGA synthase demonstrates optimal activity within a temperature range of 28°C to 32°C, with deviations impacting conversion efficiency. jointcommerce.com Similarly, engineered variants of THCA synthase have shown altered temperature optima, indicating that thermal conditions are a key regulatory parameter. regulations.gov
Substrate Availability: The concentration of precursor molecules, namely olivetolic acid and geranyl diphosphate (B83284) (GPP), directly influences the rate of CBGA synthesis. jointcommerce.comoup.com The regulation of the pathways that produce these precursors, such as the polyketide and methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways, is therefore an indirect but crucial mechanism for controlling CBG production. nih.gov
The table below summarizes key factors that regulate the activity of cannabinoid synthases, thereby influencing the production and accumulation of CBGA, the precursor to CBG.
| Regulatory Factor | Mechanism of Action | Affected Synthase(s) | Outcome |
| Genetic Variation | Single Nucleotide Polymorphisms (SNPs) can lead to non-functional alleles. mdpi.com | THCA Synthase | Inactivation of the enzyme, leading to the accumulation of CBGA. mdpi.com |
| pH | Influences protonation states in the active site, altering product specificity. biorxiv.org | THCA Synthase | Acidic pH favors THCA production; neutral pH favors CBCA production. regulations.gov |
| Temperature | Affects enzyme conformational flexibility and stability. jointcommerce.com | CBGA Synthase, THCA Synthase | Optimal temperature ranges exist for maximal activity; deviations reduce efficiency. regulations.govjointcommerce.com |
| Key Amino Acids | Residues in the active site are critical for substrate binding and catalysis. regulations.gov | THCA Synthase, CBDA Synthase | Mutation of critical residues (e.g., H292, Y484) can severely impair or abolish activity. regulations.gov |
Advanced Biotechnological Approaches for this compound Production
Limitations associated with agricultural production and chemical synthesis have spurred the development of biotechnological platforms for producing this compound. google.commdpi.com These methods offer the potential for a more sustainable, scalable, and controlled production of pure cannabinoids. mdpi.commanchester.ac.uk
Heterologous Expression Systems for this compound Biosynthesis (e.g., Yeast, Escherichia coli)
Microbial hosts like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered to produce CBGA and CBG. nih.govmdpi.com This is achieved by introducing the necessary biosynthetic genes from C. sativa and other organisms into the microbial chassis.
Escherichia coli : Researchers have demonstrated the production of CBGA and CBG in E. coli. nih.govoup.com A common strategy involves expressing the C. sativa enzymes tetraketide synthase (TKS) and olivetolic acid cyclase (OAC) to produce olivetolic acid (OA). nih.govmanchester.ac.uk To complete the pathway, a promiscuous aromatic prenyltransferase is required to catalyze the geranylation of OA to form CBGA. Since the native C. sativa prenyltransferase is membrane-bound and difficult to express in bacteria, soluble prenyltransferases from other organisms, such as AtaPT from Aspergillus terreus or NphB from Streptomyces, are often used. nih.govacs.org By expressing TKS, OAC, and an engineered AtaPT, scientists have successfully produced CBGA in E. coli cell lysates and, for the first time, CBG in whole E. coli cells. nih.govoup.comnih.gov
Saccharomyces cerevisiae (Yeast) : Yeast is a favored platform for cannabinoid biosynthesis due to its status as a well-understood eukaryotic host capable of complex protein modifications. nih.govnih.gov Engineered yeast strains can produce CBG from simple sugars. mdpi.com The process involves integrating a pathway of genes that convert a precursor like hexanoic acid into CBGA. mdpi.com These genes typically encode for an acyl-activating enzyme, TKS, OAC, and a prenyltransferase. mdpi.com The resulting CBGA can then be decarboxylated to CBG through a simple heating step. mdpi.com Significant progress has been made in optimizing yeast systems, with one study reporting the production of CBGA and other cannabinoids from galactose. acs.org
The table below details the key enzymes and host systems used in heterologous CBG production.
| Host Organism | Key Enzymes Introduced | Precursors/Substrates | Product(s) |
| Escherichia coli | TKS, OAC, AtaPT (aromatic prenyltransferase) nih.gov | Hexanoyl-CoA, Malonyl-CoA, GPP oup.com | Olivetolic Acid, CBGA, CBG nih.gov |
| Saccharomyces cerevisiae | Acyl-activating enzyme, TKS, OAC, Prenyltransferase (NphB or CsPT4) mdpi.comacs.org | Hexanoic Acid, Glucose/Galactose mdpi.comacs.org | CBGA mdpi.com |
| Komagataella phaffii (Pichia pastoris) | THCAS, NphB researchgate.net | Olivetolic Acid, GPP researchgate.net | THCA (demonstrates platform potential for other cannabinoids) |
Synthetic Biology Platforms for Engineered this compound Production
Synthetic biology provides a powerful toolkit for optimizing microbial cannabinoid factories beyond simple gene insertion. These platforms involve systematic engineering of the host's metabolism and the biosynthetic pathway itself to enhance titers and efficiency. nih.govnih.gov
A primary challenge in heterologous systems is ensuring a sufficient supply of precursors, particularly geranyl pyrophosphate (GPP) and hexanoyl-CoA. oup.comnih.gov Synthetic biology strategies address this by engineering the host's central metabolism. In yeast, the native mevalonate (MVA) pathway is often upregulated to increase the pool of GPP. oup.comnih.gov In E. coli, bottlenecks in precursor availability have been identified as a major limitation for CBGA synthesis, and efforts focus on optimizing the production protocol to boost olivetolic acid output. manchester.ac.uk
Protein engineering is another key aspect of these platforms. Aromatic prenyltransferases like AtaPT have been structurally analyzed and engineered to improve their kinetics and substrate binding for CBGA production. nih.gov Furthermore, creating fusion proteins, such as linking the GPP synthase (Erg20) to the prenyltransferase (NphB), has been shown to significantly increase the production of CBGA in yeast by channeling the substrate directly to the enzyme. researchgate.net
Cell-free systems represent an alternative synthetic biology platform. These systems use cell lysates containing the necessary enzymes, which can overcome issues of cellular toxicity and transport across cell membranes. A cell-free enzymatic system has been designed that produced approximately 0.5 g/L of CBGA, a yield significantly higher than early yeast-based production efforts. oup.comresearchgate.net
Enzymatic Synthesis of this compound and its Derivatives
Enzymatic synthesis utilizes isolated and often purified enzymes to perform specific catalytic reactions in vitro. This approach offers high specificity and the ability to produce target molecules with high purity. The core reaction for CBG biosynthesis is the prenylation of an aromatic substrate, catalyzed by an aromatic prenyltransferase. frontiersin.org
The enzyme NphB from Streptomyces has been a workhorse in this field, demonstrating its ability to catalyze the formation of CBGA from olivetolic acid and GPP. acs.org By employing computational modeling and structure-guided mutagenesis, researchers have engineered NphB variants with significantly improved catalytic efficiency. frontiersin.org For example, triple mutants of NphB have achieved a 7-fold increase in CBGA production in whole-cell biotransformations. frontiersin.org
This enzymatic approach is not limited to producing natural cannabinoids. By supplying the engineered enzymes with different substrate analogs, novel CBGA derivatives can be created. frontiersin.org For instance, engineered NphB has been used to produce cannabigerovarinic acid (from divarinolic acid) and even novel compounds like 3-geranyl-2,4-dihydroxybenzoic acid, which are not typically found in the plant. frontiersin.org This demonstrates the power of enzymatic synthesis to expand the chemical diversity of cannabinoids for potential therapeutic applications. frontiersin.org
Molecular Mechanisms of Action of Cannabigerol
Cannabinoid Receptor Interactions
CBG's interaction with the primary receptors of the endocannabinoid system, the cannabinoid receptor type 1 (CB1R) and type 2 (CB2R), is complex and multifaceted. nih.gov These G-protein-coupled receptors are located in various parts of the body, with CB1R predominantly in the central nervous system and CB2R mainly in immune cells. youtube.comcnr.it
The interaction of Cannabigerol with CB1R is characterized by relatively weak affinity and complex modulatory effects. Studies using radioligand binding assays with [³H]-CP-55940 have shown that CBG competes for binding at CB1R with Ki values in the low micromolar range. nih.govnih.gov The effect of CBG on CB1R is measurable, though the precise molecular mechanisms remain somewhat uncertain. nih.govnih.gov
Some research suggests that at higher concentrations (10 µM), CBG can act as a competitive antagonist at CB1 receptors. nih.gov However, other evidence points towards it being a weak partial agonist. nih.gov This dual activity suggests that CBG's effect at CB1R may be context-dependent, potentially influenced by the specific cellular environment and the presence of other signaling molecules. It has also been proposed that CBG might indirectly modulate CB1R by inhibiting the uptake of the endocannabinoid anandamide (B1667382), although its inhibitory effect on the primary catabolic enzyme, FAAH, is considered weaker than that of CBD. nih.govwikipedia.org
CBG's interaction with CB2R is more defined than its action on CB1R. Multiple studies have demonstrated that CBG is a partial agonist of the CB2R. nih.govnih.govresearchgate.net This has been confirmed through various signaling assays, including measurements of cAMP production, ERK1/2 phosphorylation, and β-arrestin recruitment in cells expressing human CB2R. nih.govfrontiersin.org
Binding studies reveal a significantly higher affinity of CBG for CB2R compared to CB1R. While competition assays with the radioligand [³H]-CP-55940 showed low micromolar Ki values for both receptors, a homogeneous binding assay in living cells, possible only for CB2R, yielded a much lower Ki value of 152 nM. nih.govnih.gov Furthermore, CBG effectively competed with the binding of another ligand, [³H]-WIN-55,212-2, at CB2R (Ki of 2.7 µM) but not at CB1R (Ki >30 µM). nih.govnih.govresearchgate.net This indicates that CBG primarily acts on CB2R, where it behaves as a partial agonist at the orthosteric site. nih.gov While allosteric modulation is a mechanism for some cannabinoids at cannabinoid receptors, current evidence points to CBG acting directly as a partial agonist at the primary binding site of CB2R rather than through allosteric modulation. nih.govnih.gov
| Receptor | Assay Ligand | CBG Ki Value | Source |
|---|---|---|---|
| CB1R | [³H]-CP-55940 | Low Micromolar | nih.govnih.gov |
| CB2R | [³H]-CP-55940 | Low Micromolar | nih.govnih.gov |
| CB2R | Homogeneous (Live Cell) | 152 nM | nih.govnih.gov |
| CB1R | [³H]-WIN-55,212-2 | >30 µM | nih.govnih.gov |
| CB2R | [³H]-WIN-55,212-2 | 2.7 µM | nih.govnih.gov |
Cannabinoid receptors CB1R and CB2R can form heteromeric complexes, which exhibit distinct signaling properties compared to the individual receptors. Research into CBG's effects on cells co-expressing both receptors indicates that its action on these CB1R-CB2R heteroreceptor complexes is similar to its effect on cells expressing only CB2R. nih.govnih.govresearchgate.net This finding suggests that the pharmacological activity of CBG in the context of the heteromer is predominantly driven by its partial agonism at the CB2R subunit. nih.gov The signaling mediated by these receptor heteromers was shown to be modulated by CBG even at low concentrations, ranging from 0.1 to 1 µM. nih.govnih.govresearchgate.net
Non-Cannabinoid Receptor Targets
Beyond the endocannabinoid system, CBG interacts with a variety of other receptor targets, which contributes to its broad pharmacological profile. researcher.lifenih.gov Among the most significant of these are the Transient Receptor Potential (TRP) channels.
TRP channels are a group of ion channels involved in the sensation of temperature, pain, and other stimuli. Several phytocannabinoids, including CBG, have been identified as modulators of various TRP channels. frontiersin.org CBG has been shown to act as an agonist at several members of the vanilloid subfamily, including TRPV1 and TRPV2, and as an antagonist of the melastatin member, TRPM8. frontiersin.orgresearchgate.net
A key non-cannabinoid target for CBG is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is recognized as a sensor for irritant and inflammatory stimuli. frontiersin.orgfrontiersin.org Studies have demonstrated that CBG acts as an agonist and subsequent desensitizer of TRPA1 channels. frontiersin.orgresearchgate.net This interaction occurs at nanomolar concentrations, highlighting it as a potent action of the compound. frontiersin.org The agonistic activity of CBG at TRPA1 channels may contribute to some of its observed physiological effects. nih.gov
| Receptor Target | Effect | Potency (EC₅₀ / IC₅₀) | Source |
|---|---|---|---|
| TRPA1 | Agonist | EC₅₀ = 700 nM | frontiersin.org |
| TRPV1 | Agonist | EC₅₀ = 1.3 µM | frontiersin.org |
| TRPV2 | Agonist | EC₅₀ = 1.7 µM | frontiersin.org |
| TRPM8 | Antagonist | IC₅₀ = 160 nM | frontiersin.org |
Alpha-2 Adrenoceptors (α2AR) Agonism
A significant aspect of this compound's pharmacology is its potent agonism at alpha-2 adrenoceptors (α2AR). nih.govresearchgate.netrealmofcaring.org These receptors are key components of the sympathetic nervous system and, when activated, typically inhibit the release of norepinephrine (B1679862). frontiersin.org This action can lead to effects such as sedation and a decrease in blood pressure. wikipedia.orgfrontiersin.org Research has shown that CBG is a highly potent α2AR agonist, with its affinity for this receptor being substantially higher than for the classical cannabinoid receptors. wikipedia.orgnih.gov This potent interaction suggests that many of CBG's physiological effects could be mediated through the α2-adrenergic system. wikipedia.orgfrontiersin.org
| Receptor | Affinity (EC50, nM) | Function |
| α2AR | 0.2 - 72.8 | Agonist |
| Data sourced from multiple studies. researchgate.netnih.govnih.govresearchgate.netrealmofcaring.org |
Serotonin (B10506) 5-HT1A Receptor Modulation
This compound also interacts with the serotonin system, specifically acting as a modulator of the 5-HT1A receptor. nih.govresearchgate.net The 5-HT1A receptor is involved in the regulation of mood and anxiety. nih.govfrontiersin.org Studies have characterized CBG as a moderately potent antagonist of the 5-HT1A receptor. nih.govresearchgate.netrealmofcaring.org This means that it can block the receptor and prevent its activation by the endogenous neurotransmitter, serotonin. nih.govresearchgate.net However, some research also suggests that CBG can produce anxiolytic-like effects through the 5-HT1A receptor, indicating a complex modulatory role. nih.govfrontiersin.org
| Receptor | Affinity (KB, nM) | Function |
| 5-HT1A | 51.9 | Antagonist |
| Data sourced from multiple studies. researchgate.netnih.govnih.govresearchgate.net |
Peroxisome Proliferator-Activated Receptors (PPARs)
This compound has been identified as an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ. researchgate.netnih.gov PPARs are a group of nuclear receptors that play a crucial role in regulating gene expression involved in metabolism, energy homeostasis, and inflammation. nih.govnih.govprojectcbd.org By activating PPARγ, CBG can influence the transcription of various target genes. nih.govmdpi.com This mechanism is thought to contribute to some of the observed biological effects of CBG, although the full extent of this interaction is still being elucidated. cvresearch.infonih.gov
| Receptor | Affinity (nM) | Function |
| PPARγ | 1270 | Agonist |
| Data sourced from multiple studies. researchgate.netnih.gov |
G Protein-Coupled Receptors Beyond Classical Cannabinoid Receptors (e.g., GPR55, GPR18)
The pharmacological reach of this compound extends to orphan G protein-coupled receptors (GPCRs) that are sometimes considered putative cannabinoid receptors, such as GPR55 and GPR18. frontiersin.orgnih.gov While CBG's interaction with the classical cannabinoid receptors, CB1 and CB2, is relatively weak, its effects on these other GPCRs are of interest. wikipedia.orgnih.govunife.it The specific binding and functional activity of CBG at GPR55 and GPR18 are areas of active research, with these receptors being implicated in various physiological and pathological processes. frontiersin.orgresearchgate.netub.edu However, detailed binding affinity data for CBG at these specific receptors is not as well-established as for other targets.
Enzymatic Modulation by this compound
In addition to its receptor-mediated activities, this compound can also modulate the activity of various enzymes. This includes enzymes involved in the endocannabinoid system and inflammatory pathways.
Research has shown that CBG can inhibit the activity of fatty acid amide hydrolase (FAAH) and diacylglycerol lipase (B570770) (DAGL), which are enzymes responsible for the breakdown of the endocannabinoids anandamide and 2-arachidonoylglycerol (B1664049), respectively. wikipedia.orgnih.gov By inhibiting these enzymes, CBG can indirectly increase the levels of these endocannabinoids in the body. Furthermore, CBG has been found to be a weak inhibitor of the cyclooxygenase enzymes, COX-1 and COX-2, which are key enzymes in the inflammatory process. wikipedia.org It has also been shown to reduce the activity of inducible nitric oxide synthase (iNOS). researchgate.netnih.gov The metabolism of CBG itself is carried out by cytochrome P450 enzymes, such as CYP2D6 and CYP3A4, which convert it into various metabolites. nih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibition
This compound has been identified as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, CBG can lead to an increase in the ambient levels of anandamide, thereby enhancing its effects within the body. nih.gov However, studies indicate that CBG is a less potent inhibitor of FAAH activity when compared to cannabidiol (B1668261) (CBD). nih.gov While the inhibitory action is established, specific quantitative values for CBG's inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) against FAAH are not extensively documented in the current scientific literature.
Cyclooxygenase (COX-1, COX-2) Inhibition
CBG demonstrates inhibitory activity against cyclooxygenase enzymes, COX-1 and COX-2, which are key mediators in the inflammatory process through their role in prostaglandin (B15479496) synthesis. nih.gov Research has shown that CBG and its acidic precursor, cannabigerolic acid (CBGA), can inhibit these enzymes. In one study, both CBG and CBGA at a concentration of 25 µM and 62.5 µM respectively, demonstrated over 30% inhibition of both COX-1 and COX-2 enzyme activity. nih.gov Despite this level of enzyme inhibition, the corresponding reduction in prostaglandin production was observed to be less than 10%. nih.gov This suggests that while CBG does interact with COX enzymes, it does so at concentrations higher than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Table 1: CBG Inhibition of Cyclooxygenase (COX) Enzymes
| Compound | Concentration | Target Enzyme | Percentage Inhibition |
|---|---|---|---|
| This compound (CBG) | 25 µM | COX-1 | >30% nih.gov |
| This compound (CBG) | 25 µM | COX-2 | ~30% nih.gov |
Diacylglycerol Lipase (DAGL) Inhibition
CBG has been shown to inhibit the activity of diacylglycerol lipase (DAGL), the enzyme responsible for the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.gov By reducing the activity of DAGL, CBG can alter the levels of 2-AG, thereby affecting endocannabinoid signaling. nih.gov This mechanism contributes to the modulation of various physiological processes regulated by the endocannabinoid system. nih.gov Both CBG and its precursor, CBGA, have been noted to reduce the activity of DAGL. nih.gov Specific quantitative data detailing the potency of CBG as a DAGL inhibitor are still emerging.
Modulation of Inducible Nitric Oxide Synthase (iNOS)
This compound has demonstrated the ability to modulate the expression and activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO) and is implicated in inflammatory responses and oxidative stress. nih.govnih.gov Studies in murine macrophages have shown that CBG causes a reduction in nitric oxide production and iNOS protein expression, although it did not affect iNOS mRNA expression. nih.gov This suggests a post-transcriptional or translational level of regulation. The inhibitory effect of CBG on nitric oxide formation was not affected by a CB1 receptor antagonist but was enhanced by a CB2 receptor antagonist, pointing towards a complex interaction potentially involving CB2 receptors. nih.gov Further research has confirmed that CBG pre-treatment can reduce iNOS protein levels in motor neuron cells subjected to inflammatory and oxidative stress. nih.gov
Ion Channel Modulation
CBG's pharmacological profile includes the modulation of ion channel activity, which is a critical mechanism for regulating cellular excitability and signaling.
Voltage-Gated Sodium Channels (e.g., Nav1.7) Inhibition
CBG acts as a state-dependent inhibitor of voltage-gated sodium channels (Nav), with a particular affinity for the Nav1.7 subtype, which is a key target in pain signaling. researchgate.net This inhibition is more potent on channels in the inactivated state compared to the resting state. psu.edu This mechanism allows CBG to reduce neuronal excitability. researchgate.net Research using patch-clamp techniques has provided specific data on this interaction. CBG inhibits the maximum sodium conductance (Gmax) with a potency of 3.4 ± 1.0 µM and induces a hyperpolarizing shift in the voltage-dependence of inactivation with a potency of 13.3 ± 1.0 µM. nih.gov This functional selectivity for inactivated channels suggests that CBG may be particularly effective at attenuating the firing of neurons that are already active, a characteristic relevant to conditions of neuronal hyperexcitability. researchgate.net
Table 2: CBG Inhibition of Voltage-Gated Sodium Channel Nav1.7
| Mechanism of Inhibition | Potency (IC50) | Reference |
|---|---|---|
| Gmax Inhibition | 3.4 ± 1.0 µM | nih.gov |
| Inactivation Shift | 13.3 ± 1.0 µM | nih.gov |
Intracellular Signaling Pathway Modulation
CBG exerts influence over several fundamental intracellular signaling pathways, contributing to its diverse biological effects, particularly its anti-inflammatory properties.
Recent studies have shown that CBG's anti-inflammatory effects are mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. nih.govmdpi.com CBG has been observed to reduce the activity of NF-κB, a central transcription factor that governs the expression of many pro-inflammatory genes. nih.govmdpi.com In models of atopic dermatitis, CBG treatment reduced the phosphorylation of IκBα and NF-κB, key steps in the activation of this pathway. nih.gov
Furthermore, CBG modulates the mitogen-activated protein kinase (MAPK) pathway. nih.gov The MAPK cascade is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis, and its modulation by CBG can contribute to neuroprotective and anti-inflammatory outcomes. nih.govresearchgate.net
CBG is also recognized as an agonist for the peroxisome proliferator-activated receptor-γ (PPARγ). nih.gov Activation of PPARγ is associated with anti-inflammatory effects and improvements in insulin (B600854) sensitivity. nih.gov By activating PPARγ, CBG can influence gene expression related to inflammation and metabolism. nih.gov
JAK/STAT Pathway Modulation
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for a variety of cytokines and growth factors, playing a key role in immune modulation and cell proliferation. mdpi.com Dysregulation of this pathway is implicated in inflammatory conditions. mdpi.com Studies have demonstrated that CBG can modulate this pathway, contributing to its anti-inflammatory properties. mdpi.comnih.gov
The table below summarizes the observed modulation of JAK/STAT pathway components by CBG in a mouse model of atopic dermatitis. mdpi.comnih.gov
| Pathway Component | Observed Effect of CBG | Research Context | Citation |
| JAK1 | Reduced expression | Atopic Dermatitis Model | mdpi.comnih.gov |
| JAK2 | Reduced expression | Atopic Dermatitis Model | mdpi.com |
| TYK2 | Reduced expression | Atopic Dermatitis Model | mdpi.comnih.gov |
| STAT3 | Reduced expression | Atopic Dermatitis Model | mdpi.comnih.gov |
| p-STAT3 | Reduced expression | Atopic Dermatitis Model | mdpi.comnih.gov |
| STAT6 | Reduced expression | Atopic Dermatitis Model | mdpi.com |
| p-STAT6 | Reduced expression | Atopic Dermatitis Model | mdpi.com |
NF-κB Signaling Influence
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. It is a pivotal mediator of inflammatory responses. nih.govmdpi.com The anti-inflammatory effects of CBG are also mediated through its influence on the NF-κB signaling pathway. nih.govmdpi.com
CBG has been found to inhibit the phosphorylation of IκB-α (inhibitor of kappa B). nih.govmdpi.com In its unphosphorylated state, IκB-α binds to NF-κB, keeping it inactive in the cytoplasm. nih.gov By preventing IκB-α phosphorylation, CBG effectively blocks the translocation of NF-κB into the nucleus. nih.gov This action reduces the transcriptional activity of NF-κB, which in turn leads to decreased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). mdpi.com Studies in models of atopic dermatitis have confirmed that CBG treatment reduces levels of phosphorylated IκBα, NF-κB, and phosphorylated NF-κB. nih.govmdpi.comnih.gov This mechanism suggests that CBG can be effective in counteracting inflammation driven by NF-κB activation. nih.gov
The following table details the effects of CBG on key factors within the NF-κB signaling pathway. nih.govmdpi.comnih.gov
| Signaling Factor | Observed Effect of CBG | Research Context | Citation |
| p-IκBα | Reduced expression | Atopic Dermatitis Model | nih.govmdpi.comnih.gov |
| NF-κB | Reduced expression | Atopic Dermatitis Model | nih.govmdpi.comnih.gov |
| p-NF-κB | Reduced expression | Atopic Dermatitis Model | nih.govmdpi.com |
Wnt/Planar Cell Polarity (PCP) Pathway Activation
The Wnt/Planar Cell Polarity (PCP) pathway is a non-canonical Wnt signaling pathway crucial for regulating cell polarity, cytoskeletal arrangements, and directional cell migration during tissue development and morphogenesis. mdpi.comfrontiersin.org Research has shown that CBG can activate this specific pathway. mdpi.comnih.gov
In an in vitro study using NSC-34 motor neuron-like cells, treatment with CBG was found to increase the expression of genes integral to the Wnt/PCP pathway. mdpi.com This activation is linked to the onset of cytoskeletal remodeling. mdpi.comnih.gov The binding of Wnt ligands, such as Wnt7a and Wnt11, to the Frizzled-7 (Fzd7) receptor activates a downstream cascade that heavily influences cytoskeleton regulation. mdpi.com Transcriptomic analysis revealed that CBG treatment up-regulated several key genes in this pathway, promoting processes like dendritic tree development and actin cytoskeleton regulation. mdpi.com
The table below presents the genes in the Wnt/PCP pathway that were shown to be upregulated by CBG treatment in NSC-34 cells. mdpi.com
| Gene | Gene Product/Function | Observed Effect of CBG | Citation |
| Wnt11 | Wnt ligand | Increased expression | mdpi.com |
| Wnt7a | Wnt ligand | Increased expression | mdpi.com |
| Fzd7 | Frizzled-7 Wnt receptor | Increased expression | mdpi.com |
| Dvl1 | Dishevelled 1, a key scaffolding protein | Increased expression | mdpi.com |
| Rock2 | Rho associated kinase 2 | Increased expression | mdpi.com |
| Gna13 | Gα13 subunit, involved in RhoA/ROCK2 signaling | Increased expression | mdpi.com |
Ephrin-Eph Signaling Activation
Ephrin-Eph signaling is another critical pathway in developmental processes, particularly in the nervous system, where it guides axon growth and plays a role in angiogenesis. mdpi.com Eph receptors, a large family of receptor tyrosine kinases, and their ephrin ligands mediate cell-to-cell communication that results in either attraction or repulsion, thereby organizing tissues. nih.gov
Concurrent with its effects on the Wnt/PCP pathway, CBG has been demonstrated to activate Ephrin-Eph signaling. mdpi.comnih.gov In the same study on NSC-34 cells, next-generation sequencing analysis showed that CBG treatment increased the expression of genes associated with this pathway. mdpi.com Specifically, the expression of ephrin ligands Efna3 and Efna5, as well as the Eph receptor Ephb3, was upregulated. mdpi.com This activation is associated with promoting axon guidance, a fundamental process for establishing neuronal circuits. mdpi.comnih.gov
The table below lists the Ephrin-Eph signaling genes upregulated by CBG as identified in the transcriptional study. mdpi.com
| Gene | Gene Product/Function | Observed Effect of CBG | Citation |
| Efna3 | Ephrin-A3 ligand | Increased expression | mdpi.com |
| Efna5 | Ephrin-A5 ligand | Increased expression | mdpi.com |
| Ephb3 | Eph receptor B3 | Increased expression | mdpi.com |
Preclinical Pharmacological Investigations of Cannabigerol Effects
Anti-Inflammatory Effects and Associated Mechanisms
Emerging evidence from preclinical studies highlights the anti-inflammatory potential of CBG. nih.govmdpi.com Its mechanisms of action appear to be multifaceted, involving the modulation of key inflammatory pathways and mediators. CBG's ability to interact with various molecular targets, including cannabinoid receptors (CB1 and CB2), transient receptor potential (TRP) channels, and peroxisome proliferator-activated receptor-gamma (PPAR-γ), contributes to its anti-inflammatory profile. nih.govresearchgate.net
Regulation of Pro-Inflammatory Cytokine and Chemokine Production (e.g., IL-1β, IL-6, TNF-α, IFN-γ)
A significant aspect of CBG's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. In various preclinical models, CBG has demonstrated a consistent reduction in the levels of key cytokines that drive inflammatory processes.
In a model of inflammatory bowel disease, CBG was found to reduce the levels of interleukin-1β (IL-1β) and interferon-gamma (IFN-γ). nih.govfrontiersin.org Similarly, in cultured motor neurons exposed to an inflammatory challenge, pre-treatment with CBG decreased the expression of IL-1β, tumor necrosis factor-alpha (TNF-α), and IFN-γ. nih.govfrontiersin.org Studies on human skin cells have also shown that CBG can inhibit the release of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, following exposure to inflammatory triggers. frontiersin.org
Further investigations in a mouse model of atopic dermatitis revealed that topical application of CBG led to a significant reduction in the mRNA expression of a broad range of inflammatory cytokines, including IL-1β, IL-6, and TNF-α. mdpi.comnih.gov In keratinocytes, CBG has been shown to downregulate the expression of inflammatory markers such as IL-1β, IL-6, and TNF. mdpi.comnih.gov These findings collectively suggest that a primary mechanism of CBG's anti-inflammatory effect is the downregulation of pro-inflammatory cytokine production. nih.govresearchgate.net
| Model System | Key Findings | Cytokines Regulated | Reference |
| Mouse Model of Inflammatory Bowel Disease | Reduced cytokine levels in inflamed colons. | IL-1β, IFN-γ | nih.govfrontiersin.org |
| Cultured Motor Neurons (NSC-34) | Decreased expression of pro-inflammatory cytokines after inflammatory stimulus. | IL-1β, TNF-α, IFN-γ | nih.govfrontiersin.org |
| Human Skin Cells (Keratinocytes) | Inhibited release of pro-inflammatory cytokines. | TNF-α, IL-1β, IL-6 | frontiersin.org |
| Mouse Model of Atopic Dermatitis | Reduced mRNA expression of inflammatory cytokines in skin tissue. | IL-1β, IL-4, IL-6, IL-13, IL-17, IL-18, IL-22, IL-33, TNF-α | mdpi.comnih.govnih.gov |
Attenuation of Oxidative Stress and Regulation of Redox Balance (e.g., Superoxide (B77818) Dismutase-1)
CBG has been shown to possess antioxidant properties, contributing to its anti-inflammatory and neuroprotective effects. nih.govfrontiersin.org Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key component of inflammation and tissue damage.
In a study using macrophages stimulated with hydrogen peroxide, a potent ROS, CBG was found to reduce oxidative stress. frontiersin.org This effect was suggested to be mediated, at least in part, through the cannabinoid type 2 receptor (CB2-R). frontiersin.org In an in vitro model of neuroinflammation, CBG pre-treatment was observed to reduce the levels of nitrotyrosine, a marker of oxidative stress. nih.govresearchgate.net
Furthermore, CBG has been shown to modulate the levels of antioxidant enzymes. In a neuroinflammation model using NSC-34 motor neurons, treatment with an inflammatory medium from LPS-stimulated macrophages led to an increase in Superoxide Dismutase-1 (SOD1) levels. nih.gov Pre-treatment with CBG was able to reduce these elevated SOD1 levels. nih.gov SOD1 is an enzyme that converts superoxide radicals into less harmful molecules, and its modulation by CBG suggests an influence on the cellular redox balance. nih.govnih.gov CBG also restored the levels of Nrf-2, a key transcription factor that regulates the expression of antioxidant proteins. nih.govresearchgate.net
| Model System | Key Findings | Oxidative Stress Markers/Mediators | Reference |
| Hydrogen Peroxide-Stimulated Macrophages | Reduced oxidative stress. | Reactive Oxygen Species (ROS) | frontiersin.org |
| In Vitro Neuroinflammation Model (NSC-34 cells) | Reduced levels of nitrotyrosine and elevated SOD1. Restored Nrf-2 levels. | Nitrotyrosine, Superoxide Dismutase-1 (SOD1), Nrf-2 | nih.govresearchgate.net |
Modulation of Microglial Activation and Neuroinflammation
Microglia are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation. nih.govup.pt Preclinical studies indicate that CBG can modulate microglial activation, thereby reducing neuroinflammation.
In a mouse model of Huntington's disease, CBG was shown to reduce microgliosis, which is the activation and proliferation of microglia. nih.gov A derivative of CBG, VCE-003, demonstrated the ability to decrease microglia reactivity in an experimental model of multiple sclerosis. researchgate.netnih.gov In vitro studies have further elucidated this effect. For instance, in LPS-stimulated microglial cells, CBG derivatives inhibited the release of pro-inflammatory mediators. researchgate.net
The activation of cannabinoid receptors, particularly CB2 receptors which are highly expressed on activated microglia, is a proposed mechanism for these effects. mdpi.com By reducing microglial activation, CBG can consequently decrease the production and release of pro-inflammatory cytokines and other neurotoxic factors, contributing to its neuroprotective properties. nih.govmdpi.com
| Model System | Key Findings | Reference |
| Mouse Model of Huntington's Disease | Reduced microgliosis. | nih.gov |
| Experimental Model of Multiple Sclerosis (with CBG derivative) | Decreased microglia reactivity. | researchgate.netnih.gov |
| LPS-Stimulated Microglial Cells (with CBG derivative) | Inhibited the release of pro-inflammatory mediators. | researchgate.net |
Reduction of Myeloperoxidase Activity in Inflammatory Models
Myeloperoxidase (MPO) is an enzyme predominantly found in neutrophils, a type of white blood cell. MPO activity is often used as a biomarker for neutrophil infiltration into inflamed tissues. Several preclinical studies have demonstrated that CBG can reduce MPO activity in models of inflammation.
In a mouse model of inflammatory bowel disease induced by dinitrobenzene sulfonic acid, CBG treatment significantly reduced MPO activity in the colon. nih.govnih.gov This reduction in MPO activity indicates a decrease in neutrophil infiltration into the intestinal tissue, which is a key feature of the inflammation in this model. The reduction in MPO activity was among the most significant effects observed for CBG in this context. nih.gov
| Model System | Key Finding | Reference |
| Mouse Model of Inflammatory Bowel Disease | Reduced myeloperoxidase (MPO) activity in the colon. | nih.govnih.gov |
Neurobiological and Neuroprotective Effects
Beyond its anti-inflammatory actions, CBG has demonstrated direct neuroprotective effects in a variety of preclinical models. researchgate.netnih.gov These effects are attributed to its ability to counteract neurotoxic insults, reduce oxidative stress, and modulate pathways involved in neuronal cell death and survival. researchgate.netnih.gov
Promotion of Neuronal Survival in in vitro and in vivo Models
CBG has been shown to protect neurons from various toxic insults and promote their survival in both cell culture and animal models.
In vitro studies have provided direct evidence of CBG's neuroprotective capabilities. In neural cell cultures, CBG was effective at attenuating neurotoxicity induced by hydrogen peroxide, which causes oxidative stress, and rotenone, which induces mitochondrial dysfunction. nih.govresearchgate.net Another study demonstrated that CBG could protect NSC-34 motor neurons from toxicity induced by the medium from LPS-stimulated macrophages, an in vitro model of neuroinflammation. nih.gov In this model, CBG pre-treatment significantly decreased neuronal cell loss. nih.gov Research has also shown that CBG treatment can promote survival signaling in differentiated motor neuron-like cells. mdpi.com
In vivo, CBG has shown promise in models of neurodegenerative diseases. For example, in a mouse model of Huntington's disease, CBG exhibited neuroprotective effects by improving motor deficits. nih.gov A CBG derivative, VCE-003.2, was found to prevent neuronal degeneration in an experimental model of Parkinson's disease. nih.gov These findings suggest that CBG can interfere with the pathological processes that lead to neuronal death in neurodegenerative conditions.
| Model System | Neurotoxic Insult/Disease Model | Key Findings | Reference |
| Neural Cell Cultures | Hydrogen Peroxide (Oxidative Stress) | Attenuated neurotoxicity. | nih.govresearchgate.net |
| Neural Cell Cultures | Rotenone (Mitochondrial Dysfunction) | Attenuated neurotoxicity. | nih.govresearchgate.net |
| NSC-34 Motor Neurons | Medium from LPS-stimulated macrophages (Neuroinflammation) | Decreased neuronal cell loss. | nih.gov |
| Mouse Model of Huntington's Disease | Huntington's Disease | Improved motor deficits and demonstrated neuroprotective effects. | nih.gov |
| Experimental Model of Parkinson's Disease (with CBG derivative) | Parkinson's Disease | Prevented neuronal degeneration. | nih.gov |
Modulation of Motor Function in Neurodegenerative Disease Models
Preclinical studies using animal models of neurodegenerative diseases have indicated that cannabigerol (CBG) and its derivatives may have a positive impact on motor function. In a mouse model of Huntington's disease, a neurodegenerative disorder characterized by motor dysfunction, CBG was shown to improve motor skills. mdpi.com Specifically, in mice where neurodegeneration was induced by 3-nitropropionate, CBG not only prevented the death of neurons in the striatum but also led to an improvement in motor functions. mdpi.com
Similarly, in a mouse model of Parkinson's disease created by lesions with 6-hydroxydopamine (6-OHDA), the oral administration of a CBG derivative, VCE-003.2, at a dose of 20 mg/kg for 14 days improved the neurological status as measured in motor tests. nih.gov The observed motor recovery was significant, with the effects of VCE-003.2 almost completely reversing the motor deficiencies. nih.gov This improvement in motor performance was associated with the preservation of nigral tyrosine hydroxylase (TH)-positive neurons. frontiersin.org Further studies with VCE-003.2 and its analogs, CBGA-Q and CBGA-Q-Salt, also demonstrated a recovery in motor deficiencies in the pole test and the cylinder rearing test in 6-OHDA-lesioned mice. frontiersin.org
In the context of multiple sclerosis, a demyelinating disease that can lead to motor impairment, a CBG derivative, VCE-003, was found to alleviate motor deficits in a viral model of the disease. sciencedaily.com Another study using the experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis showed that CBG treatment attenuated the neurological deficit score, which includes an assessment of motor function. sciencedaily.com
Table 1: Effects of this compound (CBG) and its Derivatives on Motor Function in Neurodegenerative Disease Models
| Disease Model | Compound | Animal Model | Key Motor Function Findings | Reference |
|---|---|---|---|---|
| Huntington's Disease | CBG | 3-nitropropionate-induced mice | Improved motor skills. | mdpi.com |
| Parkinson's Disease | VCE-003.2 | 6-OHDA-lesioned mice | Reversed motor deficiencies in motor tests. | nih.gov |
| Parkinson's Disease | VCE-003.2, CBGA-Q, CBGA-Q-Salt | 6-OHDA-lesioned mice | Recovery in motor deficiencies in pole and cylinder rearing tests. | frontiersin.org |
| Multiple Sclerosis | VCE-003 | Viral TMEV model | Alleviated motor deficits. | sciencedaily.com |
| Multiple Sclerosis | CBG | EAE mice | Attenuated neurological deficit score. | sciencedaily.com |
Attenuation of Apoptosis in Neural Cell Lines (e.g., Caspase 3, Bax, Bcl-2)
This compound has demonstrated the ability to mitigate apoptosis, or programmed cell death, in neural cell lines. In an in vitro model of neuroinflammation, pretreatment with CBG was shown to inhibit apoptosis in NSC-34 motor neurons that were exposed to a toxic medium from lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netnih.gov
This anti-apoptotic effect was evidenced by a reduction in the activation of caspase 3 , a key executioner enzyme in the apoptotic pathway. researchgate.netnih.gov Furthermore, CBG pretreatment led to the abolishment of the expression of Bax , a pro-apoptotic protein, while concurrently restoring the levels of Bcl-2 , an anti-apoptotic protein. researchgate.netnih.gov The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in determining a cell's fate, and CBG appears to shift this balance towards survival in neural cells under inflammatory stress.
In rat CTX-TNA2 astrocytes, both cannabidiol (B1668261) (CBD) and CBG were found to decrease apoptosis triggered by oxidative stress. nih.gov These findings suggest that non-neuronal brain cells could be a target for CBG in conditions involving oxidative stress. nih.gov
Table 2: Effects of this compound (CBG) on Apoptotic Markers in Neural Cell Lines
| Cell Line | Inducer of Apoptosis | Effect of CBG | Apoptotic Markers Modulated | Reference |
|---|---|---|---|---|
| NSC-34 motor neurons | Medium of LPS-stimulated macrophages | Inhibited apoptosis | Reduced caspase 3 activation, abolished Bax expression, restored Bcl-2 levels. | researchgate.netnih.gov |
| Rat CTX-TNA2 astrocytes | Oxidative stress | Decreased apoptosis | Reduced early apoptosis. | nih.gov |
Antimicrobial Properties
Antibacterial Activity Against Gram-Positive Bacteria (e.g., Staphylococcus aureus)
This compound has demonstrated notable antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a strain known for its resistance to many antibiotics. sciencedaily.comsciencedaily.comkalapa-clinic.com Studies have shown that CBG can effectively slow the growth of such bacteria. sciencedaily.com The mechanism of action for CBG's antibacterial effect against Gram-positive bacteria appears to involve targeting the bacterial cell membrane. sciencedaily.comsciencedaily.comhemponix.com
Research has indicated that CBG had antibacterial activity against drug-resistant MRSA. sciencedaily.com In laboratory settings, CBG was shown to be effective in mice with an MRSA infection. sciencedaily.com The minimum inhibitory concentrations (MICs) for CBG against Gram-positive bacteria have been reported to be in the range of 10 to 100 µM. nih.gov
Activity Against Gram-Negative Bacteria (e.g., Escherichia coli)
The activity of this compound against Gram-negative bacteria such as Escherichia coli is more limited compared to its effects on Gram-positive bacteria. sciencedaily.com This is attributed to the presence of an additional outer membrane in Gram-negative bacteria, which acts as a permeability barrier. sciencedaily.combiorxiv.org By itself, CBG is generally not effective against Gram-negative bacteria, with reported MIC values often exceeding 128 µg/mL for E. coli. biorxiv.org
However, research has shown that when the outer membrane of Gram-negative bacteria is permeabilized, CBG can gain potent activity. biorxiv.org For instance, when combined with polymyxin (B74138) B, a substance that disrupts the outer membrane, CBG was able to reach the inner membrane and effectively kill Gram-negative bacteria. sciencedaily.combiorxiv.orgresearchgate.net This synergistic effect was observed against multidrug-resistant clinical isolates of Acinetobacter baumannii, E. coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. kalapa-clinic.combiorxiv.org Minimum inhibitory and lethal concentrations for CBG against E. coli have been reported to be in the range of 400 to 3180 µM. nih.govcannabisclinicians.org
Antifungal Activity
The antifungal properties of this compound are not as well-documented as its antibacterial effects. One study from 2011, published in the British Journal of Pharmacology, suggested that phytocannabinoids like CBG possess potent antifungal properties. thehempers.gr However, a more recent study noted that there have been no reports showing CBG's impact on yeast or fungi, and that this was the first time such an effect was being reported. nih.gov This suggests that research in this specific area is still in its early stages and may have conflicting or limited findings.
Inhibition of Microbial Biofilm Formation
This compound has been shown to be effective at inhibiting the formation of microbial biofilms, which are communities of microorganisms that adhere to surfaces and are encased in a protective matrix, making them highly resistant to antibiotics. frontiersin.orgsciencedaily.comresearchgate.net
In studies involving methicillin-resistant Staphylococcus aureus (MRSA), CBG was found to prevent the bacteria's ability to form biofilms. sciencedaily.comsciencedaily.com It was also capable of destroying preformed biofilms and cells that are resistant to antibiotics. sciencedaily.com The anti-biofilm activity of CBG against MRSA correlated with its antibacterial activity. mdpi.com
Furthermore, CBG has demonstrated strong anti-biofilm activity against Streptococcus mutans, a bacterium associated with dental caries. mdpi.com It was found to reduce the biofilm mass of S. mutans by more than 75% at a concentration of 2.5 µg/mL. mdpi.com CBG also reduced the metabolic activity of preformed S. mutans biofilms. mdpi.com
CBG has also been shown to inhibit biofilm formation in the Gram-negative bacterium Vibrio harveyi by interfering with its quorum sensing system, a cell-to-cell communication process. frontiersin.org In addition, CBG reduced biofilm formation of E. coli and P. aeruginosa in a dose-dependent manner. nih.gov
Table 3: Antimicrobial and Anti-Biofilm Activity of this compound (CBG)
| Organism | Type | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Staphylococcus aureus (MRSA) | Gram-Positive Bacterium | Antibacterial | Effective against drug-resistant strains; targets cell membrane. | sciencedaily.comsciencedaily.com |
| Escherichia coli | Gram-Negative Bacterium | Antibacterial (with permeabilizer) | Effective when combined with an outer membrane permeabilizing agent like polymyxin B. | sciencedaily.combiorxiv.orgresearchgate.net |
| Staphylococcus aureus (MRSA) | Gram-Positive Bacterium | Anti-Biofilm | Prevents biofilm formation and destroys preformed biofilms. | sciencedaily.comsciencedaily.com |
| Streptococcus mutans | Gram-Positive Bacterium | Anti-Biofilm | Reduces biofilm mass by over 75% at 2.5 µg/mL. | mdpi.com |
| Vibrio harveyi | Gram-Negative Bacterium | Anti-Biofilm | Inhibits biofilm formation by interfering with quorum sensing. | frontiersin.org |
| E. coli and P. aeruginosa | Gram-Negative Bacteria | Anti-Biofilm | Reduced biofilm formation in a dose-dependent manner. | nih.gov |
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-nitropropionate |
| 6-hydroxydopamine (6-OHDA) |
| Arachidonyl-2-chloroethylamide (ACEA) |
| Bax |
| Bcl-2 |
| Cannabichromine (CBC) |
| Cannabidiol (CBD) |
| This compound (CBG) |
| This compound quinone VCE-003 |
| CBGA-Q |
| CBGA-Q-Salt |
| Caspase 3 |
| Lipopolysaccharide (LPS) |
| Polymyxin B |
| Tyrosine hydroxylase (TH) |
Anti-Tumorigenic and Apoptotic Activity in Neoplastic Models
This compound (CBG), a non-psychoactive phytocannabinoid, has been the subject of preclinical investigations to determine its potential as an anti-cancer agent. Research has focused on its ability to induce programmed cell death (apoptosis) and reduce the viability of various cancer cells.
Induction of Apoptosis in Cancer Cell Lines
Studies have shown that CBG can trigger apoptosis in several types of cancer cells. In human colorectal cancer (CRC) cell lines, such as SW480 and LoVo, treatment with CBG led to a significant increase in apoptotic cells. nih.gov This was confirmed by Annexin V staining, which identifies cells undergoing apoptosis. nih.gov The pro-apoptotic mechanism of CBG in these cells involves the upregulation of key proteins involved in the apoptotic cascade, including cleaved PARP-1, cleaved caspase-9, p53, and caspase-3. nih.gov
CBG's apoptotic-inducing activity is not limited to colorectal cancer. It has also been shown to induce apoptosis in glioblastoma, cholangiocarcinoma, and mesothelioma cell lines. nih.govnih.govresearchgate.net In cholangiocarcinoma (CCA) cells, CBG treatment resulted in an upregulation of the pro-apoptotic protein BAX and the executioner protein cleaved caspase-3, while decreasing the anti-apoptotic protein Bcl-2, thereby promoting a shift towards programmed cell death. nih.gov Similarly, in mesothelioma cell lines, CBG was identified as one of the most potent phytocannabinoids for inducing apoptosis. researchgate.net Research on glioblastoma stem cells (GSCs) has also demonstrated that CBG, both alone and in combination with cannabidiol (CBD), induces caspase-dependent cell apoptosis. mdpi.com
Reduction of Cell Viability in Various Cancer Models
Consistent with its ability to induce apoptosis, CBG has been demonstrated to reduce cell viability across a broad spectrum of cancer models. In colorectal cancer cells, CBG inhibited cell growth in a time- and concentration-dependent manner. nih.govresearchgate.net The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, was determined to be 34.89 μM for SW480 cells and 23.51 μM for LoVo cells. nih.gov
In the context of glioblastoma, CBG significantly reduced the viability of both established glioblastoma cell lines and primary patient-derived glioblastoma stem cells, with an IC₅₀ value of approximately 28.1 ± 1.1 μM. mdpi.com Furthermore, CBG has demonstrated anti-proliferative effects in other cancer cell lines, including those of human breast, prostate, gastric adenocarcinoma, C6-rat glioma, and transformed thyroid cells. mdpi.com In cholangiocarcinoma, CBG was effective at inhibiting growth, although at higher concentrations of 100-200 μM. nih.gov For mesothelioma cells, CBG was among the most potent cannabinoids tested for its ability to inhibit cell growth. researchgate.netnih.gov
Table 1: IC₅₀ Values of this compound (CBG) in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cancer Type | Cell Line | IC₅₀ (μM) | Source |
|---|---|---|---|
| Colorectal Cancer | SW480 | 34.89 | nih.gov |
| Colorectal Cancer | LoVo | 23.51 | nih.gov |
| Glioblastoma | Patient-Derived | 28.1 ± 1.1 | mdpi.com |
| Glioblastoma | Patient-Derived | ~100 | nih.gov |
| Cholangiocarcinoma | - | 100-200 | nih.gov |
Analgesic and Antinociceptive Research
Preclinical studies have explored the potential of this compound as an analgesic agent, investigating its mechanisms of action and its efficacy in various pain models.
Modulation of Pain Signaling Pathways
CBG appears to exert its analgesic effects through multiple mechanisms. Research indicates that it interacts with several receptors and channels involved in pain signaling. One key target is the transient receptor potential vanilloid 1 (TRPV1) channel, which CBG can activate and subsequently desensitize, thereby blocking the transmission of pain signals. Additionally, CBG has been shown to activate the cannabinoid receptor 2 (CB2R), which can stimulate the release of β-endorphin, an endogenous opioid peptide, contributing to its antinociceptive effect.
Further investigations have revealed that CBG can modulate the activity of sodium channels that are crucial for nerve signal transmission. Specifically, it has been found to inhibit Nav1.8 sodium channels, which play a significant role in transmitting pain signals in peripheral nerves. By reducing the activity of these channels, CBG may effectively decrease pain signaling. Studies suggest that CBG's analgesic effects in neuropathic pain models are mediated, at least in part, through its interaction with α2-adrenergic receptors and cannabinoid receptors CB1R and CB2R. nih.gov
Efficacy in Inflammatory Pain Models (e.g., Carrageenan-Induced Pain, Formalin Test)
The efficacy of CBG in models of inflammatory pain has yielded mixed results. In a carrageenan-induced inflammatory pain model in mice, intraplantar administration of CBG demonstrated better antinociceptive effects compared to cannabidiol (CBD) and cannabichromene (B1668259) (CBC).
However, studies using the formalin test, another model of persistent inflammatory pain, have reported conflicting findings. One study found that CBG significantly reduced pain-related behaviors in both the initial neurogenic phase and the later inflammatory phase of the test in rats that had been subjected to prenatal hypoxia-ischemia. Conversely, another study reported that pure CBG was ineffective at reducing nociception in the formalin test in C57BL/6 mice. nih.gov These discrepancies may be attributable to differences in the animal species and specific experimental models used.
Efficacy in Neuropathic Pain Models (e.g., Spinal Nerve Ligation)
CBG has shown considerable promise in preclinical models of neuropathic pain, a type of chronic pain often resistant to standard treatments. In a mouse model of cisplatin-induced peripheral neuropathy (CIPN), a common side effect of chemotherapy, both acute and chronic administration of CBG was found to alleviate mechanical hypersensitivity. Chronic daily treatment with CBG provided a long-lasting reduction in neuropathic pain without inducing tolerance.
Furthermore, in a spinal nerve ligation (SNL) model in rats, a widely used model to induce neuropathic pain, CBG treatment effectively alleviated both thermal and mechanical hypernociception. The mechanisms underlying these effects in the SNL model were associated with the modulation of key molecules involved in pain, including a reduction in the expression of Tumor Necrosis Factor-alpha (TNF-α) and the sodium channel Nav1.7.
Table 2: Preclinical Efficacy of this compound (CBG) in Pain Models This table is interactive. You can sort and filter the data.
| Pain Model | Animal Model | Key Findings | Source |
|---|---|---|---|
| Carrageenan-Induced Inflammatory Pain | Mice | Better antinociceptive effects than CBD and CBC. | |
| Formalin Test | Rats (prenatal hypoxia-ischemia) | Reduced pain in both neurogenic and inflammatory phases. | |
| Formalin Test | C57BL/6 Mice | Ineffective at reducing nociception. | nih.gov |
| Cisplatin-Induced Neuropathic Pain | Mice | Alleviated mechanical hypersensitivity; no tolerance with chronic use. | |
| Spinal Nerve Ligation | Rats | Alleviated thermal and mechanical hypernociception. |
Effects on the Cardiovascular System
Preclinical research has begun to explore the influence of this compound (CBG) on the cardiovascular system, with initial studies focusing on its impact on blood pressure and platelet function. These investigations, primarily in animal models, suggest that CBG may exert notable cardiovascular effects.
Studies in animal models have demonstrated that CBG can induce a hypotensive response, meaning it can lower blood pressure. norml.orgnih.gov Acute administration of CBG in healthy mice has been shown to cause a significant decrease in mean blood pressure. frontiersin.orgnih.gov For instance, intraperitoneal injections of CBG at doses of 3.3 mg/kg and 10 mg/kg resulted in a significant reduction in mean blood pressure in male mice, without affecting heart rate or locomotor activity. frontiersin.orgnih.gov Chronic administration of CBG over 14 days also led to a modest but significant decrease in 24-hour systolic blood pressure and heart rate in mice. physiology.org
The primary mechanism proposed for CBG's hypotensive action is its function as a potent agonist of α2-adrenoreceptors (α2AR). nih.govfrontiersin.orgfrontiersin.org These receptors are involved in regulating the sympathetic nervous system; their activation inhibits the release of norepinephrine (B1679862), a neurotransmitter that causes vasoconstriction. frontiersin.orgnih.govyoutube.com By reducing norepinephrine release, CBG can lead to vasodilation (the relaxation of blood vessels), which in turn lowers blood pressure. nih.govresearchgate.net This mechanism is supported by findings that the blood pressure-lowering effect of CBG was prevented when the animals were pre-treated with an α2AR antagonist, a substance that blocks the receptor. frontiersin.orgnih.gov The potency of CBG as an α2AR agonist has been compared to that of established α2AR agonists like clonidine. frontiersin.orgyoutube.com
Table 1: Effect of this compound (CBG) Administration on Blood Pressure in Mice
| Study Type | Animal Model | CBG Dose | Key Findings | Reference |
|---|---|---|---|---|
| Acute Administration | Male C57BL/6J Mice | 3.3 mg/kg & 10 mg/kg (i.p.) | Significantly lowered mean blood pressure compared to vehicle. No significant change in heart rate. | frontiersin.org |
| Chronic Administration | Male C57BL/6J Mice | 10 mg/kg (i.p.) for 14 days | Reduced 24-hour systolic blood pressure by ~5 mmHg and decreased heart rate. | physiology.org |
In addition to its effects on blood pressure, CBG has been investigated for its role in modulating platelet function. Platelets are blood cells crucial for clotting, and their inappropriate activation can lead to thrombosis. reading.ac.uk In vitro studies have shown that CBG can inhibit platelet aggregation induced by various agonists. nih.govfrontiersin.orgnih.gov Specifically, CBG was found to reduce platelet aggregation in human platelets when stimulated by adrenaline. frontiersin.org It also demonstrated a dose-dependent inhibition of ADP-induced platelet aggregation in both human and rabbit platelets. nih.gov
Further research has indicated that CBG's anti-platelet activity involves blocking granule release, intracellular calcium mobilization, and the signaling of the integrin αIIb-β3, which is critical for platelet aggregation. reading.ac.uk By impairing these key platelet activation pathways, CBG may reduce the formation of thrombi, as demonstrated by its ability to decrease thrombus formation on a collagen-coated surface under arterial flow conditions. reading.ac.uk These findings suggest a potential anti-thrombotic activity for CBG. frontiersin.org
Dermatological Research Perspectives
The potential application of CBG in dermatology is an emerging area of research, with studies exploring its effects on skin barrier function and inflammatory skin diseases.
The skin barrier is essential for protecting the body from external threats and preventing water loss. Preclinical and in vitro studies suggest that CBG may help maintain and restore skin barrier integrity. nih.govecs-care.com In a clinical model of contact dermatitis, a serum containing 0.1% CBG was shown to improve skin barrier function by significantly reducing transepidermal water loss (TEWL) compared to a placebo. nih.govcannabishealthnews.co.ukbiospace.com
At the cellular level, research using 3D human skin models and human skin cells has shown that CBG can influence genes related to skin health and structure. nih.govbiospace.com Gene array analysis revealed that CBG targets genes associated with collagen and elastin (B1584352) production, proteins vital for skin elasticity and structural integrity. nih.govcannabishealthnews.co.uk Furthermore, in studies on human keratinocytes exposed to UVA radiation, CBG, particularly in combination with cannabidiol (CBD), helped to mitigate changes in the cell membrane's composition and permeability, suggesting a protective effect on skin cell integrity. nih.govresearchgate.net CBG has also been found to inhibit the proliferation of hyper-proliferating human keratinocyte cell lines, a key feature in conditions like psoriasis. researchgate.netnih.gov
CBG has demonstrated significant anti-inflammatory properties in preclinical models of inflammatory skin diseases, such as atopic dermatitis (AD). nih.govthemarijuanaherald.com In a mouse model of AD, treatment with CBG led to a reduction in dermatitis severity scores, decreased epidermal thickness, and a lower count of mast cells, which are involved in allergic inflammatory responses. nih.govthemarijuanaherald.comfrontiersin.org
The anti-inflammatory effects of CBG appear to be mediated through the modulation of key signaling pathways. themarijuanaherald.com Research has identified that CBG can inhibit the JAK/STAT and NF-κB signaling pathways, which are crucial in the inflammatory cascade of AD. nih.govthemarijuanaherald.comnih.gov In cellular models, CBG significantly lowered the expression of multiple inflammatory markers and cytokines. themarijuanaherald.comnih.gov This includes a reduction in pro-inflammatory cytokines such as TSLP, IL-1b, IL-6, and TNF-α. nih.govthemarijuanaherald.com By downregulating these inflammatory mediators, CBG helps to alleviate the symptoms associated with inflammatory skin conditions. nih.gov
Table 2: Effect of this compound (CBG) on Inflammatory Markers in Atopic Dermatitis (AD) Models
| Model | Inflammatory Markers/Cytokines | Effect of CBG Treatment | Reference |
|---|---|---|---|
| Cellular Model of AD | CCL26, IL1B, IL6, TNF | Downregulated expression | themarijuanaherald.comnih.gov |
| Mouse Model of AD | Tslp, Il1b, Il4, Il6, Il13, Il17, Il18, Il22, Il33 | Reduced expression | nih.govthemarijuanaherald.com |
| Mouse Model of AD | JAK/STAT and NF-κB signaling pathways | Reduced activation | themarijuanaherald.comnih.gov |
Modulation of Appetite in Animal Models
While some cannabinoids are known for their appetite-stimulating properties, research into CBG's effects has yielded specific insights. nih.gov A key preclinical study investigated the effects of CBG on feeding behavior in pre-satiated rats. nih.gov The results demonstrated that CBG can act as a novel and well-tolerated appetite stimulant. nih.govnih.gov
Administration of CBG was found to more than double the total food intake and increase the number of meals consumed by the rats. nih.govnih.gov The study's detailed analysis of feeding patterns revealed that CBG primarily influenced the appetitive phase of feeding. It significantly reduced the latency to begin eating and increased the frequency of meals, without significantly altering the size or duration of individual meals. nih.govnih.gov This suggests that CBG promotes the motivation to eat. These effects were observed without any adverse neuromotor side effects. nih.gov
Table 3: Effect of this compound (CBG) on Feeding Behavior in Pre-satiated Rats
| Parameter | Effect of CBG (120-240 mg/kg) | Interpretation | Reference |
|---|---|---|---|
| Total Food Intake | More than doubled | Hyperphagic effect | nih.govnih.gov |
| Number of Meals | Increased | Increased feeding frequency | nih.govnih.gov |
| Latency to Feed | Reduced | Increased motivation to eat | nih.gov |
| Meal Size/Duration | Not significantly increased | Affects initiation rather than consummation of meals | nih.govnih.gov |
Metabolism of Cannabigerol
Cytochrome P450 (CYP) Enzyme-Mediated Metabolism
The primary route of Phase I metabolism for CBG involves the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases crucial for the metabolism of a vast array of xenobiotics and endogenous compounds. nih.gov In vitro and in vivo studies have demonstrated that CBG is a substrate for several human CYP enzymes. nih.govresearchgate.netchemrxiv.org
Identification of Specific CYP Isozymes Involved
Research has identified several specific human CYP isozymes that are responsible for the metabolism of CBG. These enzymes are predominantly found in the liver but are also present in other tissues, such as the brain and cardiovascular system. researchgate.net The key isozymes implicated in CBG metabolism include:
CYP2J2: This enzyme, primarily located in the heart and to a lesser extent in the liver and brain, has been shown to metabolize CBG. researchgate.netnih.gov Notably, CYP2J2 is also involved in the metabolism of endocannabinoids like anandamide (B1667382). researchgate.net
CYP3A4: As one of the most abundant and important drug-metabolizing enzymes in the human liver, CYP3A4 plays a significant role in the metabolism of CBG. researchgate.net
CYP2D6: This is another major drug-metabolizing enzyme in the liver that contributes to the biotransformation of CBG. researchgate.net
CYP2C8: An enzyme of the CYP2C family, CYP2C8 is involved in the metabolism of various drugs and has been identified as a contributor to CBG metabolism. researchgate.net
CYP2C9: Similar to CYP2C8, CYP2C9 is a key enzyme in drug metabolism and participates in the metabolic processing of CBG. nih.govresearchgate.net
The involvement of these specific CYP isozymes highlights the potential for drug-drug interactions between CBG and other medications that are substrates, inhibitors, or inducers of these enzymes.
Characterization of Major Cannabigerol Metabolites
The interaction of CBG with CYP enzymes results in the formation of several oxidized metabolites. The primary metabolic reactions are hydroxylation and epoxidation, which introduce polar functional groups into the CBG molecule, facilitating its subsequent conjugation and excretion. nih.gov
The major metabolites identified from the CYP-mediated metabolism of CBG are:
Cyclo-CBG: This is reported to be the major metabolite formed by the action of several human cytochrome P450s, including CYP2J2, CYP3A4, CYP2D6, CYP2C8, and CYP2C9. researchgate.netchemrxiv.org Its formation occurs through the epoxidation of the prenyl chain of CBG. researchgate.net
Hydroxylated Products: Allylic hydroxylation is a significant metabolic route for CBG. nih.gov One of the notable hydroxylated metabolites is 4″-hydroxy-CBG or 5″-hydroxy-CBG. nih.gov
Di-oxygenated Products: Further oxidation can lead to the formation of di-oxygenated CBG metabolites. nih.gov
6′,7′-epoxy-CBG: This is another significant metabolite formed through epoxidation at the 6',7' position of the geranyl side chain. researchgate.net
Interactive Data Table: Major Metabolites of this compound
| Metabolite | Parent Compound | Metabolic Pathway | Key Enzymes Involved |
| Cyclo-CBG | This compound | Epoxidation | CYP2J2, CYP3A4, CYP2D6, CYP2C8, CYP2C9 |
| 4″-hydroxy-CBG | This compound | Hydroxylation | CYP Enzymes |
| 5″-hydroxy-CBG | This compound | Hydroxylation | CYP Enzymes |
| 6′,7′-epoxy-CBG | This compound | Epoxidation | CYP Enzymes |
| Di-oxygenated Products | This compound | Oxidation | CYP Enzymes |
Other Metabolic Pathways for this compound Transformation
Beyond the Phase I metabolism mediated by cytochrome P450 enzymes, CBG and its metabolites can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the parent compound or its metabolites, which significantly increases their water solubility and facilitates their elimination from the body, primarily through urine. nih.govuomus.edu.iq
The primary non-CYP mediated metabolic pathway identified for CBG is glucuronidation . This process involves the conjugation of CBG or its hydroxylated metabolites with glucuronic acid, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. researchgate.net Evidence suggests that CBG is excreted in the urine in a conjugated form, which is characteristic of other cannabinoids as well. nih.gov Specifically, studies have identified what is presumed to be a glucuronide conjugate of a hydroxylated CBG metabolite in the urine of cannabis users. nih.gov While the specific UGT isozymes involved in CBG glucuronidation are not as extensively characterized as the CYP enzymes, this pathway represents a crucial step in the detoxification and excretion of CBG. researchgate.netresearchgate.netnih.gov
Analytical Methodologies for Cannabigerol Quantification in Research
Chromatographic Techniques for Cannabigerol Analysis
Chromatography plays a vital role in separating CBG from other cannabinoids and matrix components, enabling its precise quantification. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely utilized, often coupled with various detectors to enhance sensitivity and specificity. d-nb.infoscielo.br
Gas Chromatography (GC) and its Applications
Gas chromatography is a common technique for the quantitative analysis of cannabinoids. d-nb.infoscielo.br In GC, samples are vaporized and passed through a chromatographic column with a carrier gas. Separation occurs based on the differential partitioning of analytes between the stationary phase in the column and the mobile gas phase, primarily influenced by their volatility and interaction with the stationary phase. azolifesciences.com A key consideration when analyzing cannabinoids, particularly acidic forms like CBGA, using GC is the high temperatures involved in the injection port and oven. These temperatures can cause decarboxylation, converting acidic cannabinoids into their neutral counterparts (e.g., CBGA to CBG). scielo.brdea.gov While this can simplify the analysis of total neutral cannabinoids, it requires derivatization if the acidic and neutral forms need to be quantified separately. d-nb.infoscielo.br GC is also advantageous for quantifying volatile compounds like terpenes, which are often present in cannabis samples. d-nb.info
Coupling GC with mass spectrometry (GC-MS) provides a powerful tool for both identifying and quantifying cannabinoids, including CBG. d-nb.infomdpi.comnih.gov In GC-MS, after chromatographic separation, analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting mass fragments create a unique spectrum for each compound, which can be compared to spectral libraries for identification. d-nb.info
GC-MS is frequently used in research for the quantitative analysis of cannabinoids in various matrices, such as cannabis oil. nih.govthieme-connect.com However, studies have indicated that the analytical sensitivity of GC-MS for CBG can be exceptionally low compared to other common cannabinoids like CBD, THC, CBC, or CBN. researchgate.netnih.govnih.gov This lower sensitivity for CBG in GC-MS has been a subject of research aimed at understanding its causes and developing methods for improvement. researchgate.netnih.gov Derivatization techniques, such as silylation or acylation, have been explored to enhance the signal of CBG in GC-MS, showing potential to decrease the limit of detection (LOD). researchgate.netnih.gov The formation of a pyranic CBG derivative during sample preparation has also shown promise in significantly increasing the CBG signal in GC-MS. researchgate.netnih.gov
A validated GC-MS method for the simultaneous quantification of several cannabinoids, including CBG, in cannabis oil involved derivatization through silylation. This method demonstrated good sensitivity with a LOD of 0.01 µg/mL and a lower limit of quantification (LLOQ) of 0.2 µg/mL for the tested cannabinoids, including CBG. nih.govresearchgate.net
Gas chromatography coupled with flame ionization detection (GC-FID) is another widely used method for cannabinoid quantification in research. d-nb.infoazolifesciences.comljmu.ac.uk FID is a universal detector for organic compounds, generating a signal proportional to the number of carbon atoms in the eluting molecule. azolifesciences.com This makes GC-FID a reliable method for quantitative analysis when authentic standards are available, as the response is generally predictable based on the compound's structure. d-nb.infonih.gov Compared to GC-MS, GC-FID can offer more accurate quantification using relatively cheaper authentic standards. d-nb.info
GC-FID is often considered a method of choice for routine cannabinoid analysis due to its simplicity and reliability. ljmu.ac.uk Studies have shown that FID responses to individual cannabinoids with the same number of carbon atoms, such as CBG, CBD, THC, CBC, and CBN, are similar. nih.gov This can be advantageous for quantitative analysis when a comprehensive panel of cannabinoids is being studied. GC-FID methods have been described for the determination of various cannabinoids, including CBG, in different matrices like cannabis olive oil preparations. ljmu.ac.uk
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. This hyphenated technique is particularly well-suited for the analysis of cannabinoids in complex matrices due to its ability to differentiate and quantify multiple compounds simultaneously, even at low concentrations. nih.govresearchgate.net The mass spectrometer detects compounds based on their mass-to-charge ratio (m/z), and in tandem MS (MS/MS), specific ions are fragmented, and the resulting product ions are monitored. This provides a high degree of specificity, minimizing interference from other compounds in the sample. nih.gov
LC-MS/MS methods have been developed and validated for the quantification of CBG in various biological matrices, including plasma and tissues. nih.govacs.org These methods often involve monitoring specific multiple reaction monitoring (MRM) transitions, where a precursor ion unique to CBG is selected and fragmented, and one or more characteristic product ions are detected. nih.gov This targeted approach significantly enhances the sensitivity and selectivity of the analysis.
Research has demonstrated the sensitivity of LC-MS/MS for CBG quantification. For instance, a rapid LC-MS-IT-TOF method developed for quantifying several cannabinoids, including CBG, in mouse peripheral tissues reported a sensitivity of 4 ng/mL for CBG. nih.govacs.org LC-MS/MS allows for the analysis of both acidic and neutral cannabinoids without the need for derivatization, which is often required in GC methods and can lead to decarboxylation of acidic forms. d-nb.infonih.gov
Standardization and Validation Parameters for Robust this compound Quantification
To ensure the reliability and comparability of research findings, analytical methods for CBG quantification must be thoroughly standardized and validated. Method validation involves assessing several key parameters to demonstrate that the method is fit for its intended purpose. researchgate.net
Specificity and Sensitivity Considerations in Complex Matrices
Specificity refers to the ability of an analytical method to unequivocally assess the analyte in the presence of other components in the sample matrix. mdpi.com In complex matrices like biological fluids or plant extracts, numerous compounds can potentially interfere with the analysis of CBG. LC-MS/MS offers high specificity due to the combination of chromatographic separation and specific mass transitions monitored in the mass spectrometer. nih.govunimore.it This allows for the differentiation of CBG from other cannabinoids and matrix components with similar chemical properties. nih.gov
Sensitivity, on the other hand, refers to the lowest concentration of the analyte that can be reliably detected and quantified. researchgate.net LC-MS/MS generally offers higher sensitivity compared to techniques like HPLC-UV, which is crucial for quantifying CBG, especially when present at low concentrations in certain samples. nih.govnih.govmdpi.com The sensitivity of a method is typically evaluated by determining the limit of detection (LOD) and the lower limit of quantification (LLOQ). nih.govresearchgate.net Achieving adequate sensitivity is particularly important when analyzing biological samples or samples with low CBG content.
Assessment of Accuracy and Precision in Quantification
Accuracy refers to the closeness of the measured value to the true value of the analyte concentration. Precision refers to the degree of agreement among individual measurements when the method is applied repeatedly to a homogeneous sample. Both accuracy and precision are critical parameters for ensuring the reliability of quantitative results. ifremer.fr
Validation studies for CBG quantification methods typically involve assessing accuracy and precision at different concentration levels within the method's linear range. nih.gov This is often done by analyzing quality control (QC) samples with known concentrations of CBG. Accuracy is usually expressed as the percentage deviation from the nominal concentration, while precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govmdpi.com
Research has reported acceptable accuracy and precision values for LC-MS/MS methods quantifying CBG. For example, a validated LC-MS/MS method for analyzing 17 cannabinoids, including CBG, in cannabis and hemp demonstrated within-batch precision ranging from 0.5% to 6.5% and accuracy from 91.4% to 108.0% for quality control samples. Between-batch precision ranged from 0.9% to 5.1% and accuracy from 91.5% to 107.5%. nih.gov Another study using HPLC-DAD for quantifying CBG and other cannabinoids in human plasma and mouse matrices reported intra- and inter-day accuracy values ranging from -14.83% to 13.97% and precision values from 1.08% to 13.74%. rsc.orgnih.gov
Reproducibility and Inter-Laboratory Comparability for Research Consistency
Reproducibility refers to the ability of a method to yield similar results when applied to the same sample under different conditions, such as in different laboratories, by different analysts, or using different equipment. ifremer.frcompalab.org Inter-laboratory comparability is essential for ensuring that research findings from different studies and institutions can be reliably compared and interpreted. europa.eu
Assessing reproducibility often involves conducting inter-laboratory comparison studies, also known as proficiency testing or round robin tests, where multiple laboratories analyze the same set of samples using the validated method. compalab.orgeuropa.eu Statistical analysis of the results from these studies helps to determine the variability between laboratories and assess the method's reproducibility. ifremer.frmdpi.com
Participation in inter-laboratory comparisons is a requirement for accredited laboratories and helps demonstrate their technical competence and the comparability of their results. europa.eu While specific inter-laboratory data solely focused on CBG quantification were not extensively detailed in the search results, the general principles of method validation and inter-laboratory comparisons apply to CBG analysis to ensure consistency and reliability across research settings. cannabisindustryjournal.com
Sample Preparation Techniques for this compound Analysis
Sample preparation is a critical step in the analytical workflow for quantifying CBG, particularly in complex matrices. The goal of sample preparation is to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by the analytical instrument. nih.gov The choice of sample preparation technique depends on the matrix, the concentration of CBG, and the analytical method used.
Common sample preparation techniques for cannabinoid analysis include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. nih.govresearchgate.net
Protein precipitation is a simple and rapid technique often used for biological samples like plasma, where proteins are denatured and precipitated, leaving the analytes in the supernatant. mdpi.comrsc.orgnih.govcannabissciencetech.com This can be used as a preliminary step before further extraction. mdpi.com
Liquid-liquid extraction (LLE) involves partitioning the analyte between two immiscible liquid phases. This technique can be effective for extracting compounds with different polarities, including various cannabinoids. nih.gov
Solid-phase extraction (SPE) is a chromatographic technique that uses a solid stationary phase to selectively retain the analyte while the matrix components are washed away. The analyte is then eluted with a suitable solvent. SPE can provide cleaner extracts compared to LLE, which is beneficial for reducing matrix effects and improving the sensitivity and specificity of the analysis, especially when dealing with complex samples like plant extracts or biological fluids. nih.govmdpi.comresearchgate.net Research suggests that SPE can provide high recovery rates for cannabinoids like CBG in plasma. researchgate.net
Other techniques, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), are also employed, particularly for extracting cannabinoids from plant material. mdpi.comazolifesciences.com These techniques can offer advantages in terms of extraction efficiency and reduced extraction time. azolifesciences.com For the analysis of cannabinoids in plant material, solvent extraction using solvents like ethanol (B145695) or methanol (B129727) is commonly used. cannabissciencetech.comd-nb.info The extracted sample may then undergo further clean-up steps before analysis. nih.gov
The complexity of the matrix dictates the necessary sample preparation steps. For instance, analyzing CBG in edibles with high sugar content requires specific procedures to address the matrix challenges. gcms.cz
Here is a summary of some research findings related to sample preparation and analytical method performance for cannabinoids, including CBG where specified:
| Matrix | Sample Preparation Method(s) | Analytical Method | Analytes | Key Findings | Reference |
| Human plasma, mouse matrices | Protein precipitation, double LLE | HPLC-DAD | CBG, CBD, CBN, CBC | Intra- and inter-day accuracy and precision within acceptable ranges. Recoveries > 77.31%. | rsc.orgnih.gov |
| Mouse peripheral tissues | Not explicitly detailed, likely extraction | LC-MS-IT-TOF | CBD, CBDV, Δ9-THCV, CBG | Sensitivity for CBG: 4 ng/mL. Method is rapid, precise, and accurate. | nih.govacs.org |
| Cannabis and hemp | Liquid-solid extraction, dilution | LC-MS/MS | 17 cannabinoids (including CBG) | Wide quantitative range (0.002 to 200 mg/g). Good within- and between-batch precision and accuracy. | nih.gov |
| Cannabis sativa | Ultrasound-assisted extraction (UAE) | GC-FID and MS | CBD, CBG | UAE found most beneficial for extraction time, energy, and cost. Compound-sensitive technique developed. | azolifesciences.com |
| Human plasma | SPE | GC-MS and HPLC-MS | CBG, CBD, Δ9-THC, CBN | SPE provided highest sensitivity, precision, and reliability compared to PP, LLE, and QuEChERS. Recoveries > 95%. | researchgate.net |
| Plant material | Maceration, Soxhlet extraction, Solvent extraction | Various LC/GC methods | Various cannabinoids | Solvent extraction common. Further clean-up often needed for complex matrices. | cannabissciencetech.comresearchgate.net |
This table highlights that various sample preparation techniques are employed depending on the sample matrix, and that SPE appears to be a highly effective method for extracting CBG from plasma with good recovery and reliability.
Future Directions and Emerging Research Avenues for Cannabigerol
Elucidation of Novel Molecular Targets and Unexplored Signaling Pathways
While initial research focused on cannabinoid receptors, the pharmacological activity of Cannabigerol (CBG) extends to a diverse array of molecular targets. Future research is focused on fully characterizing these interactions and the downstream signaling cascades they initiate. CBG is considered a partial agonist at both the cannabinoid CB1 and CB2 receptors. nih.govnih.gov Beyond the classical endocannabinoid system, CBG interacts with several other receptor systems. nih.govresearchgate.net It has been identified as an agonist for peroxisome proliferator-activated receptor-gamma (PPARγ) and various transient receptor potential (TRP) channels, including TRPV1, TRPV2, TRPA1, while acting as an antagonist at TRPM8. researchgate.nethemponix.com
Emerging studies are also uncovering CBG's influence on neurotransmitter systems, showing it to be an agonist of alpha-2 (α2)-adrenoceptors and a blocker of serotonin (B10506) 5-HT1A receptors. researchgate.netnih.gov This multi-target profile suggests a pleiotropic mechanism of action that could be leveraged for various therapeutic applications. researchgate.net
Recent transcriptomic analysis has revealed that CBG can activate the WNT/planar cell polarity (PCP) pathway and Ephrin-Eph signaling in motor neuron-like cells. nih.gov These pathways are crucial for cytoskeletal remodeling and axon guidance, suggesting a novel neuroprotective or regenerative mechanism for CBG. nih.gov The elucidation of these and other unexplored signaling pathways is a key area for future investigation, promising to unlock a deeper understanding of CBG's therapeutic potential in neurodegenerative diseases and beyond.
Table 1: Known and Emerging Molecular Targets of this compound (CBG)
| Receptor/Target Family | Specific Target | Observed Effect of CBG | Potential Therapeutic Implication |
| Cannabinoid Receptors | CB1 Receptor | Partial Agonist nih.gov | Neuromodulation, Appetite Stimulation |
| CB2 Receptor | Partial Agonist nih.gov | Anti-inflammatory, Immunomodulation | |
| TRP Channels | TRPV1, TRPV2, TRPA1 | Agonist researchgate.nethemponix.com | Pain modulation, Anti-inflammatory |
| TRPM8 | Antagonist researchgate.net | Analgesia | |
| Nuclear Receptors | PPARγ | Agonist researchgate.nethemponix.com | Anti-inflammatory, Metabolic Regulation |
| Adrenoceptors | α2-Adrenoceptor | Agonist researchgate.netnih.gov | Hypotensive effects, Neuroprotection |
| Serotonin Receptors | 5-HT1A Receptor | Antagonist/Blocker researchgate.netnih.gov | Anxiolytic effects, Neuroprotection |
| Signaling Pathways | WNT/PCP, Ephrin-Eph | Upregulation of gene expression nih.gov | Neuronal regeneration, Cytoskeletal remodeling |
Investigation of this compound Combinatorial Effects with Other Phytocannabinoids and Endocannabinoids
The "entourage effect" posits that cannabinoids can act synergistically to produce enhanced therapeutic effects. Research into CBG's combinatorial effects is a burgeoning field, revealing complex interactions that can be either synergistic or sub-additive depending on the context.
When combined with Cannabidiol (B1668261) (CBD), CBG has demonstrated synergistic effects in mouse models of oxaliplatin-induced neuropathy. nih.gov This suggests complementary mechanisms, possibly involving CBD's effects on the 5-HT1A receptor and CBG's action on α2-adrenergic and cannabinoid receptors. nih.gov However, in other dosing regimens for the same condition, the combination produced sub-additive effects, indicating that certain pharmacological actions may hinder each other. nih.gov Further demonstrating synergy, a combination of CBG, Cannabichromene (B1668259) (CBC), and Cannabinol (CBN) was found to significantly mitigate the neurotoxicity of amyloid-beta protein in cell models of Alzheimer's disease. researchgate.netmdpi.com
CBG also modulates the effects of the body's own endocannabinoids. It has been shown to inhibit the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the degradation of anandamide (B1667382). researchgate.netmdpi.com By inhibiting FAAH, CBG can increase the levels and duration of action of anandamide, often referred to as the "bliss molecule," potentially enhancing its role in mood and pain perception. tessmed.comamazonaws.com The primary endogenous ligand for the CB2 receptor, 2-arachidonoylglycerol (B1664049) (2-AG), is a full agonist at this receptor and plays a crucial role in cannabinoid signaling. wikipedia.orgnewphaseblends.com CBG's partial agonism at CB2 suggests a potential modulatory interaction with 2-AG signaling, which warrants further investigation.
Table 2: Examples of this compound (CBG) Combinatorial Effects
| Combination | Model System | Observed Effect | Potential Mechanism |
| CBG + CBD | Mouse model of neuropathy | Synergistic or sub-additive reduction of mechanical sensitivity nih.gov | Complementary or hindering actions on 5-HT1A, α2-adrenergic, and cannabinoid receptors. nih.gov |
| CBG + THC | --- | Potential reduction of THC-induced anxiety hemponix.com | Modulation of CB1 receptor activity. hemponix.com |
| CBG + CBC + CBN | PC12 cell model (Alzheimer's) | Significant mitigation of Aβ protein-induced neurotoxicity researchgate.netmdpi.com | Synergistic neuroprotective pathways. |
| CBG + Anandamide (Endocannabinoid) | In vitro assays | Inhibition of FAAH enzyme, leading to increased anandamide levels researchgate.netmdpi.com | Enhanced endocannabinoid tone. |
Development of Advanced in vitro and in vivo Models for Comprehensive Mechanistic Studies
To fully understand CBG's mechanisms of action, researchers are moving beyond traditional cell cultures and animal models to more sophisticated systems that better recapitulate human physiology and disease.
Standard in vitro models have been instrumental in initial studies, such as the use of RAW 264.7 macrophages and NSC-34 motor neurons to demonstrate CBG's anti-inflammatory and neuroprotective effects. nih.gov Similarly, HTR-8/SVneo placental cells have been used to investigate the impact of CBG on placentation. mdpi.com In vivo studies using mouse models have provided preclinical evidence for CBG's efficacy in conditions like inflammatory bowel disease, neurodegeneration, and cancer. researchgate.net
The future of CBG research lies in the adoption of advanced models. Human organoids, which are self-organized three-dimensional tissue cultures derived from stem cells, offer a powerful platform for disease modeling and drug screening. frontiersin.org For instance, human cerebral organoids are being used to investigate the impact of cannabinoids on early brain development. nih.govbiorxiv.org These models faithfully recapitulate aspects of human brain structure and gene expression. biorxiv.org The integration of organoids with microfluidic "organ-on-a-chip" technology allows for the creation of dynamic culture systems that can model inter-organ interactions and provide more accurate predictions of human responses. biorxiv.org Such advanced models will be critical for detailed mechanistic studies of CBG's effects on specific human tissues and disease states.
Exploration of Structure-Activity Relationships for Novel this compound Derivatives
The chemical structure of CBG serves as a scaffold for the synthesis of novel derivatives with potentially enhanced or more targeted therapeutic properties. The study of structure-activity relationships (SAR) is crucial for understanding how specific modifications to the CBG molecule influence its biological activity.
Research has shown that the native CBG structure, with its resorcinol (B1680541) core, geranyl chain, and n-pentyl side chain, is key to its interactions with various receptors. rsc.orgnih.gov Modifications to this structure can significantly alter its pharmacological profile. For example, within the CBG class of compounds, reducing the alkyl side chain length or adding certain chemical groups can decrease affinity for cannabinoid receptors. nih.gov
Synthetic chemists are actively creating and testing novel CBG derivatives. A recent study reported the synthesis of three new derivatives—HUM-223, HUM-233, and HUM-234—which demonstrated anti-inflammatory and analgesic properties. researchgate.netnih.gov Notably, HUM-234 also prevented the development of diet-induced obesity in mice, an effect not seen with the parent CBG compound. researchgate.netnih.gov Another approach using Mannich-type reactions created CBG derivatives with significant antiproliferative activity against cancer cells and antiviral activity against SARS-CoV-2. nih.gov These studies highlight the potential to fine-tune the bioactivity of CBG, opening doors for the development of new drugs with improved efficacy and specificity.
Table 3: Bioactivity of Novel Synthetic this compound (CBG) Derivatives
| Derivative | Modification Type | Key Bioactivity | Reference |
| HUM-223 | Synthetic analogue | Anti-inflammatory, Analgesic | researchgate.netnih.gov |
| HUM-233 | Synthetic analogue | Anti-inflammatory, Analgesic | researchgate.netnih.gov |
| HUM-234 | Synthetic analogue | Anti-inflammatory, Analgesic, Anti-obesity | researchgate.netnih.gov |
| Mannich-type derivatives | Addition of tertiary amino groups | Antiproliferative (cancer cells), Antiviral (SARS-CoV-2) | nih.gov |
Application of –Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
-Omics technologies, which allow for the large-scale study of biological molecules, are revolutionizing cannabinoid research. By providing a global view of the changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), these approaches can uncover novel mechanisms and biomarkers related to CBG's effects.
The application of metabolomics in cannabis research, sometimes termed "Cannabinomics," has been used to classify plant varieties and map metabolic pathways. nih.gov More specific to CBG, metabolomics studies have identified the metabolites produced when CBG is processed by human cytochrome P450 enzymes, and importantly, have shown that these oxidized metabolites are themselves bioactive and possess anti-inflammatory properties. nih.gov
Proteomics offers a powerful lens to view how CBG affects cellular function. One study used proteomic analysis to investigate the combined effects of CBG and a vitamin C derivative on human skin cells irradiated with UVB light. springernature.com The results showed that the combination restored the profile of key cellular kinases, suggesting a protective mechanism at the protein level. springernature.com Another comparative proteomic study found that while both CBD and CBG had antioxidant effects in astrocytes, CBD was more effective at restoring proteins involved in neurotransmitter exocytosis, highlighting subtle but important differences in their mechanisms. nih.govnih.gov
Transcriptomic analysis using next-generation sequencing (NGS) has been used to evaluate the effects of CBG on gene expression in motor neuron-like cells, revealing the activation of pathways related to cytoskeletal remodeling and axon guidance. nih.gov The integration of these various -omics datasets will be essential for building comprehensive models of CBG's biological effects and identifying new therapeutic targets.
Bridging Preclinical Findings to Translational Research Frameworks
A significant challenge in drug development is translating promising preclinical findings from the "bench" to clinical applications at the "bedside." nih.govsemanticscholar.org This process requires carefully designed studies and a clear understanding of a compound's mechanism of action, efficacy, and safety. mdpi.com For CBG, a growing body of preclinical evidence for its therapeutic potential in inflammation, neurodegeneration, and pain must now be systematically advanced through translational research frameworks.
The journey from preclinical model to human therapy involves multiple stages. nih.gov The selection of appropriate animal models that accurately mimic human disease is critical, as is the determination of relevant biomarkers to measure therapeutic response. mdpi.com For CBG, the diverse findings from in vitro and in vivo studies provide a strong foundation for designing initial clinical trials.
A successful example of this translational pathway is the investigation of topical CBG for skin health. Following in vitro studies demonstrating its anti-inflammatory and antioxidant properties, a clinical study showed that topically applied CBG was effective in reducing skin redness and improving barrier function in humans. biorxiv.org This provides a clear model for future translational efforts. As research continues to build a more detailed picture of CBG's efficacy in preclinical models for other conditions, such as inflammatory bowel disease and neuroprotection, the next critical step will be to design and execute well-controlled clinical trials to validate these findings in human patients.
Q & A
Basic Research Questions
Q. What experimental methodologies are standard for assessing CBG’s receptor interactions in vitro?
- Methodological Answer : CBG’s receptor agonism/antagonism is typically evaluated using [³⁵S]GTPγS binding assays in brain membranes (e.g., MF1 mice), with concentration-response curves and statistical analysis via one-way ANOVA followed by Dunnett’s test. CB1 receptor dependency can be confirmed using CB1+/+ and CB1−/− mouse models . Quantification of EC₅₀ and Emax values should use data from low-concentration ranges (up to 10 nM) to avoid confounding inhibitory effects at higher concentrations .
Q. How can researchers validate CBG quantification in biological matrices for pharmacokinetic studies?
- Methodological Answer : High-performance liquid chromatography with diode-array detection (HPLC-DAD) is validated for simultaneous quantification of CBG, CBD, and other cannabinoids in human plasma and mouse tissues. Key steps include:
- Calibration curves spanning 0.1–50 µg/mL.
- Sample preparation via protein precipitation with acetonitrile.
- Method validation per ICH guidelines (precision, accuracy, recovery >90%) .
Advanced Research Questions
Q. How should contradictory data on CBG’s dual stimulatory/inhibitory effects on [³⁵S]GTPγS binding be addressed?
- Methodological Answer : Contradictions arise from concentration-dependent CBG effects:
- Stimulation : Observed at picomolar-nanomolar ranges via non-CB1 pathways (e.g., α2-adrenoceptors) .
- Inhibition : Occurs at micromolar concentrations, potentially due to off-target receptor interactions.
- Resolution : Use selective antagonists (e.g., WAY100635 for 5-HT1A) and validate findings across multiple models (e.g., CB1−/− mice) .
Q. What in silico strategies predict CBG’s pharmacological interactions with understudied receptors?
- Methodological Answer : Molecular docking and dynamics simulations using Protein Data Bank (PDB) structures (e.g., α2-adrenergic receptors) can identify binding affinities. Key steps:
- Retrieve 3D receptor structures (e.g., PDB ID 6VMS).
- Perform energy minimization and ligand-receptor interaction analysis.
- Validate predictions with functional assays (e.g., cAMP modulation) .
Q. What experimental designs are optimal for studying CBG’s neuroprotective effects in neurodegenerative models?
- Methodological Answer : In vivo studies should employ:
- Models : R6/2 Huntington’s disease mice or 3-nitropropionate (3NP)-lesioned mice.
- Endpoints : Motor deficits (rotarod tests), striatal neuron survival, and microglial activation (Iba1 staining).
- Dosage : 10–20 mg/kg CBG administered intraperitoneally for 14 days, with post-hoc Bonferroni tests for statistical rigor .
Methodological Pitfalls to Avoid
- Overlooking Pharmacokinetics : CBG’s low bioavailability in plasma after intraperitoneal administration requires careful matrix selection (e.g., brain tissue vs. plasma) .
- Ignoring Receptor Crosstalk : CBG’s α2-adrenoceptor agonism may mask CB1/CB2 effects; use receptor-specific antagonists to isolate pathways .
- Inadequate Clinical Translation : Preclinical studies must address gaps in CBG’s safety profile (e.g., cytochrome P450 interactions) before human trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
